molecular formula C26H25N3O4 B12017357 3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(4-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(4-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12017357
M. Wt: 443.5 g/mol
InChI Key: KHAZRSKYBBPTKY-GYHWCHFESA-N
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Description

3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(4-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrol-2-one core, substituted with multiple functional groups, including pyridinyl and benzoyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(4-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrrol-2-one core, followed by the introduction of the pyridinyl and benzoyl groups through various substitution reactions. Common reagents used in these steps include pyridine derivatives, benzoyl chlorides, and isopropoxy compounds. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(4-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The benzoyl group can be reduced to a corresponding alcohol.

    Substitution: The pyridinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the benzoyl group would produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities. The presence of pyridinyl groups suggests possible interactions with biological targets, making it a candidate for drug discovery.

Medicine

In medicine, this compound or its derivatives could be investigated for therapeutic applications. Its structural features may enable it to interact with specific enzymes or receptors, leading to potential medicinal properties.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(4-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The pyridinyl and benzoyl groups may play a crucial role in binding to these targets, modulating their activity and leading to specific biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4-(4-methoxybenzoyl)-5-(4-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
  • 3-Hydroxy-4-(4-ethoxybenzoyl)-5-(4-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

Compared to similar compounds, 3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(4-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one stands out due to the presence of the isopropoxy group, which may impart unique chemical and biological properties. This structural variation can influence its reactivity, solubility, and interactions with biological targets.

Properties

Molecular Formula

C26H25N3O4

Molecular Weight

443.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]-5-pyridin-4-yl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H25N3O4/c1-16(2)33-21-7-6-20(13-17(21)3)24(30)22-23(19-8-11-27-12-9-19)29(26(32)25(22)31)15-18-5-4-10-28-14-18/h4-14,16,23,30H,15H2,1-3H3/b24-22-

InChI Key

KHAZRSKYBBPTKY-GYHWCHFESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=NC=C4)/O)OC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=NC=C4)O)OC(C)C

Origin of Product

United States

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